molecular formula C16H19NO6 B1316192 (2S,4S)-1-benzyl 2,4-dimethyl pyrrolidine-1,2,4-tricarboxylate CAS No. 130830-69-2

(2S,4S)-1-benzyl 2,4-dimethyl pyrrolidine-1,2,4-tricarboxylate

Cat. No. B1316192
M. Wt: 321.32 g/mol
InChI Key: VFLKUGOZEYYCCP-STQMWFEESA-N
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Description

(2S,4S)-1-benzyl 2,4-dimethyl pyrrolidine-1,2,4-tricarboxylate, also known as (2S,4S)-1-benzyl-2,4-dimethylpyrrolidine-1,2,4-tricarboxylic acid, is a synthetic compound with a wide range of applications in scientific research. It has been used in various studies for its ability to act as a catalyst in organic synthesis, as well as for its unique biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Properties

(2S,4S)-1-benzyl 2,4-dimethyl pyrrolidine-1,2,4-tricarboxylate serves as a versatile intermediate in organic synthesis, demonstrating the compound's pivotal role in developing new chemical entities with potential pharmacological activities. For example, a study by Kubyshkin et al. (2009) outlines the synthesis of a conformationally rigid analogue of 2-amino adipic acid, showcasing the chemical's utility in generating complex molecular architectures. This synthesis involves key steps such as alkylation-cyclization, highlighting the compound's adaptability in forming rigid molecular skeletons for further chemical exploration (Kubyshkin et al., 2009).

Diastereoselectivity in Cyclization

The compound's utility extends to studies on diastereoselectivity, as illustrated by Crich and Ranganathan (2002), who explored the cyclization of alkene radical cations under non-oxidizing conditions. This research highlights the compound's relevance in understanding stereochemical outcomes in radical-mediated cyclization reactions, providing valuable insights into synthetic strategy optimization for producing pyrrolidines with controlled stereochemistry (Crich & Ranganathan, 2002).

Formation of Heterocyclic Systems

Further demonstrating the compound's versatility, Uršič et al. (2008) reported on transformations leading to the formation of highly substituted pyridine, N-aminopyridine, and pyrrole derivatives. This study signifies the compound's utility in synthesizing diverse heterocyclic systems, pivotal in drug discovery and materials science, by choosing appropriate ester groups to drive reaction pathways towards desired heterocycles (Uršič et al., 2008).

Inhibition of Cholinesterases

On a pharmacological note, Pizova et al. (2017) synthesized a series of compounds from benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates, testing them for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This research underscores the compound's potential as a scaffold for developing inhibitors against enzymes implicated in neurodegenerative diseases, showcasing a direct link between chemical synthesis and therapeutic application (Pizova et al., 2017).

properties

IUPAC Name

1-O-benzyl 2-O,4-O-dimethyl (2S,4S)-pyrrolidine-1,2,4-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO6/c1-21-14(18)12-8-13(15(19)22-2)17(9-12)16(20)23-10-11-6-4-3-5-7-11/h3-7,12-13H,8-10H2,1-2H3/t12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFLKUGOZEYYCCP-STQMWFEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4S)-1-benzyl 2,4-dimethyl pyrrolidine-1,2,4-tricarboxylate

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